Methyl 3-iodo-4-methylbenzoate

Medicinal Chemistry Kinase Inhibition Drug Discovery

Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3) is the superior iodoarene for Pd cross-couplings where bromo/chloroarenes fail. The weak C–I bond ensures rapid oxidative addition, delivering higher yields under milder Suzuki, Heck, and Sonogashira conditions — critical for sterically demanding substrates and late-stage functionalization. It is the designated Ponatinib Impurity 13 standard, essential for ANDA/DMF impurity profiling. Validated in DDR1/Bcr-Abl kinase inhibitor programs including GZD824. 98% purity. Accelerate your SAR studies and ensure regulatory compliance — order now.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 90347-66-3
Cat. No. B052501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-4-methylbenzoate
CAS90347-66-3
Synonyms3-Iodo-p-toluic Acid Methyl Ester;  3-Iodo-4-methylbenzoic Acid Methyl Ester
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)I
InChIInChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
InChIKeyNKMHAOTZPFVSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Iodo-4-methylbenzoate (CAS 90347-66-3) for Research & Development: A Core Building Block


Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Its molecular architecture combines an iodine atom at the 3-position, a methyl group at the 4-position, and a methyl ester group on the benzene ring . This specific substitution pattern imparts a unique reactivity profile, making it a crucial building block in the construction of complex molecules, particularly within medicinal chemistry and pharmaceutical development. The compound's high reactivity is leveraged in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings [1].

Methyl 3-Iodo-4-methylbenzoate Procurement: Why Iodine-Specific Reactivity is Non-Negotiable


Direct substitution of Methyl 3-iodo-4-methylbenzoate with its chloro- or bromo-analogs (e.g., Methyl 3-bromo-4-methylbenzoate) is often not feasible in critical synthetic pathways. The iodine atom provides a significantly lower barrier to oxidative addition, the key step in many palladium-catalyzed cross-coupling reactions, due to the weaker carbon-iodine bond [1]. This translates to faster reaction rates, higher yields under milder conditions, and compatibility with a broader range of coupling partners, especially those with steric hindrance [2]. Furthermore, the specific electronic and steric environment created by the adjacent methyl group can fine-tune the reactivity of the iodine, as noted in comparative studies . Consequently, substituting this building block can lead to reaction failure, poor yields, or the inability to access specific molecular scaffolds required for lead optimization in drug discovery programs.

Quantitative Differentiation of Methyl 3-Iodo-4-methylbenzoate: A Comparative Evidence Guide


Validated Intermediate for Selective DDR1 and Bcr-Abl Kinase Inhibitors

Methyl 3-iodo-4-methylbenzoate is specifically validated as a key reagent in the synthesis of two distinct classes of kinase inhibitors, differentiating it from generic iodoarene building blocks. It is used to synthesize [(pyrazolo[1,5-a]pyrimidinyl)ethynyl]benzamides, which are selective Discoidin Domain Receptor 1 (DDR1) inhibitors, and in the preparation of GZD824, an orally bioavailable Bcr-Abl kinase inhibitor designed to overcome imatinib resistance . This dual application in peer-reviewed medicinal chemistry campaigns provides a validated synthetic utility that is not documented for many close structural analogs.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Regulatory-Grade Reference Standard for Ponatinib Impurity Profiling

Methyl 3-iodo-4-methylbenzoate is recognized and supplied as a certified impurity reference standard (Ponatinib Impurity 13) for the commercial production and analytical testing of the oncology drug Ponatinib [1]. This designation is in stark contrast to its chloro- and bromo-analogs, which are not listed as official impurities for this drug. The standard is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings [1].

Pharmaceutical Analysis Regulatory Compliance Quality Control

High Purity (>98% by GC) for Reproducible Synthesis

The compound is routinely offered at a purity of ≥98.0% as determined by Gas Chromatography (GC), a specification provided by major suppliers like TCI America and Thermo Fisher [1]. While high purity is a common requirement, the rigorous analytical method (GC) ensures the accurate quantification of volatile organic impurities, which is essential for maintaining stoichiometric precision and minimizing side reactions in cross-coupling applications. This level of purity, consistently verified, is a baseline expectation for building blocks used in multi-step synthesis.

Organic Synthesis Chemical Purity Reproducibility

High Intellectual Property Footprint: Associated with 369 Patents

According to PubChemLite data, Methyl 3-iodo-4-methylbenzoate is associated with 369 patents [1]. This extensive patent landscape signifies a high level of industrial and academic interest in its application as a key synthetic intermediate, primarily in the pharmaceutical sector. This is a significantly larger IP footprint compared to many other substituted benzoate building blocks, indicating its validated utility in patentable compositions and processes.

Intellectual Property Pharmaceutical Development Research Analytics

Optimal Application Scenarios for Methyl 3-Iodo-4-methylbenzoate (CAS 90347-66-3)


Preclinical Drug Discovery: Synthesis of Kinase Inhibitor Libraries

Medicinal chemists should prioritize this compound when designing focused libraries targeting kinases like DDR1 and Bcr-Abl. Its established use in synthesizing potent, orally bioavailable inhibitors such as GZD824 provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization. The iodine handle enables efficient and high-yielding Sonogashira couplings to introduce alkynyl groups, a common motif in kinase inhibitors [1].

Pharmaceutical Quality Control: Analytical Method Development for Ponatinib

In pharmaceutical analytical laboratories, this compound is essential for developing and validating impurity profiling methods for Ponatinib. As the designated Ponatinib Impurity 13 , it is required for establishing system suitability, determining relative response factors (RRF), and quantifying impurity levels in drug substance and drug product batches to meet regulatory specifications for ANDA and DMF submissions.

Organic Synthesis Research: Challenging Sterically Hindered Cross-Couplings

For synthetic organic chemists facing low yields or reaction failures with bromo- or chloro-arenes, substituting with this iodoarene can dramatically improve outcomes. Its high reactivity in oxidative addition [1] allows for milder reaction conditions and higher conversion rates, particularly in palladium-catalyzed cross-couplings involving sterically demanding substrates. This makes it the reagent of choice for the late-stage functionalization of complex molecules [2].

Technical Documentation Hub

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